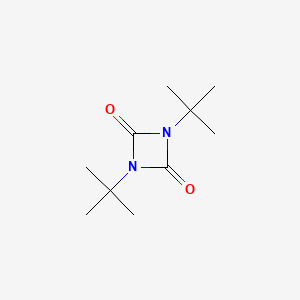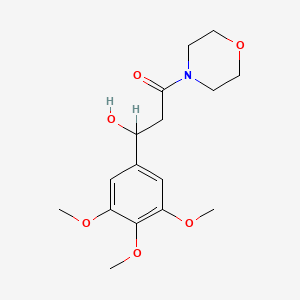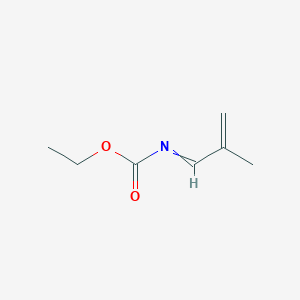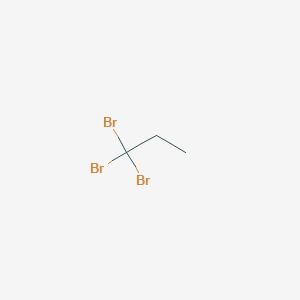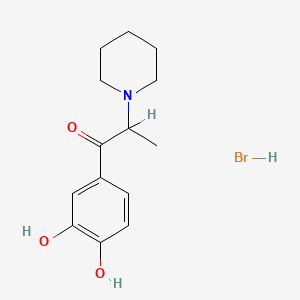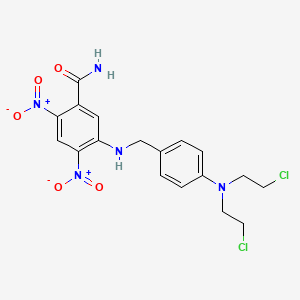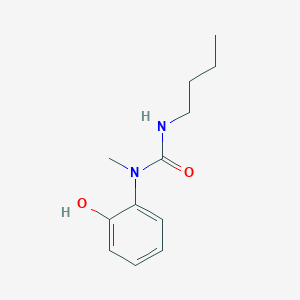
N'-Butyl-N-(2-hydroxyphenyl)-N-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a butyl group, a hydroxyphenyl group, and a methyl group attached to the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, catalyst-free, and scalable, making it suitable for industrial production. The reaction conditions typically involve mild temperatures and the use of hydrochloric acid to activate the potassium cyanate as an electrophile .
Industrial Production Methods: In industrial settings, the production of N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea may involve the reaction of isocyanates or carbamoyl chlorides with ammonia . These methods are influenced by economic and environmental considerations, with a focus on resource-efficient and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions: N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea include hydrochloric acid, potassium cyanate, and various alkylating agents . The reaction conditions are typically mild, with temperatures around 25°C and the use of water as a solvent.
Major Products Formed: The major products formed from the reactions of N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea depend on the specific reagents and conditions used. For example, the reaction with alkylating agents can lead to the formation of N-alkylated derivatives .
Aplicaciones Científicas De Investigación
N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In industry, it is employed in the production of various chemicals and materials .
Mecanismo De Acción
The mechanism of action of N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction . These reactions can lead to the formation of reactive intermediates that interact with biological molecules, thereby exerting their effects.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea include other N-substituted ureas, such as N-butyl-N-methylurea and N-(2-hydroxyphenyl)-N-methylurea . These compounds share similar chemical structures and properties but differ in their specific substituents.
Uniqueness: N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea is unique due to the presence of both a butyl group and a hydroxyphenyl group attached to the urea moiety. This combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Propiedades
Número CAS |
24289-68-7 |
|---|---|
Fórmula molecular |
C12H18N2O2 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
3-butyl-1-(2-hydroxyphenyl)-1-methylurea |
InChI |
InChI=1S/C12H18N2O2/c1-3-4-9-13-12(16)14(2)10-7-5-6-8-11(10)15/h5-8,15H,3-4,9H2,1-2H3,(H,13,16) |
Clave InChI |
LDFBZTXYLQRLPI-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)N(C)C1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


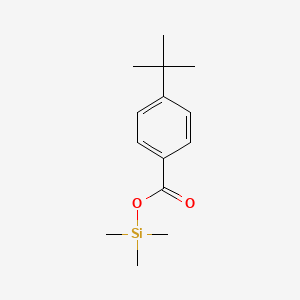


![[(2-Chloroethenyl)sulfanyl]benzene](/img/structure/B14695770.png)
![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde](/img/structure/B14695773.png)
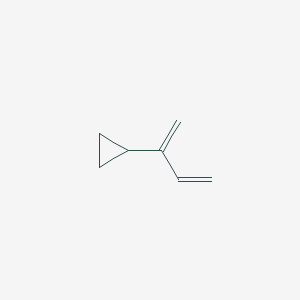
![3-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14695790.png)
![1-Bromo-4-[2-(tert-butylperoxy)propan-2-yl]benzene](/img/structure/B14695795.png)
